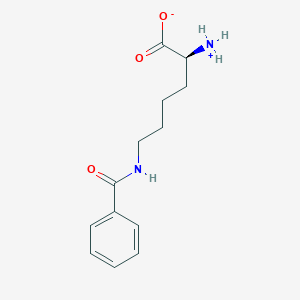

N-epsilon-Benzoyl-L-lysine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-Amino-6-benzamidohexanoic acid is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-Amino-6-benzamidohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-6-benzamidohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Modifications post-traductionnelles (PTM) des résidus lysine

N-epsilon-Benzoyl-L-lysine joue un rôle significatif dans les PTM des résidus lysine, qui sont des régulateurs majeurs de l'expression génique, des interactions protéine-protéine et de la localisation et de la dégradation des protéines .

Marqueur épigénétique

La benzoylation de la lysine des histones, un processus impliquant la this compound, est un marqueur épigénétique récemment identifié associé à la transcription active . Ceci a une pertinence physiologique distincte de l'acétylation des histones .

Enquête sur la débenzoylation des sirtuines

This compound peut être codée génétiquement dans les protéines recombinantes dans E. coli et les cellules de mammifères. Cela permet la modification des protéines histones et l'analyse de l'activité débenzoylase des sirtuines .

Régulation des gènes

La benzoylation de la lysine et sa lecture servent de mécanisme important pour la régulation des gènes .

Applications thérapeutiques

Le benzoate de sodium, qui est lié à la benzoylation, présente diverses activités biologiques, telles que des activités anti-inflammatoires et immunomodulatrices, et une fonction neuroprotectrice. Il a également des applications thérapeutiques potentielles dans la sclérose en plaques et le cancer .

Régulation de la structure des protéines

Les modifications post-traductionnelles (PTM) qui impliquent la this compound peuvent réguler la structure des protéines, la fonction et les interactions protéine-protéine, affectant ainsi le processus biologique et le devenir des protéines .

Mécanisme D'action

Target of Action

N-epsilon-Benzoyl-L-lysine, also known as (2S)-2-amino-6-benzamidohexanoic acid or (S)-2-Amino-6-benzamidohexanoic acid, primarily targets histone proteins . Histone proteins play a crucial role in the organization and regulation of DNA, thereby influencing gene expression.

Mode of Action

This compound interacts with its targets through a process known as lysine ε-N-benzoylation . This is a post-translational modification (PTM) that occurs on histone proteins . The compound is genetically encoded into recombinant proteins in E. coli and mammalian cells, and applied for the modification of histone proteins and the analysis of sirtuin debenzoylase activity .

Biochemical Pathways

The affected biochemical pathway involves the regulation of gene expression, protein-protein interactions, and protein localization and degradation . Histone lysine benzoylation is associated with active transcription and has physiological relevance distinct from histone acetylation . It can be regulated by debenzoylation of sirtuin 2 (SIRT2) .

Result of Action

The result of the action of this compound is the modification of histone proteins, which influences gene expression . This can have downstream effects on various cellular processes, potentially influencing cell function and behavior.

Analyse Biochimique

Biochemical Properties

The role of N-epsilon-Benzoyl-L-lysine in biochemical reactions is significant. It interacts with enzymes, proteins, and other biomolecules, particularly in the context of histone proteins . The nature of these interactions involves the modification of histone proteins and the analysis of sirtuin debenzoylase activity .

Cellular Effects

It is known to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a PTM on histone proteins . It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the modification of histone proteins . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

(2S)-2-amino-6-benzamidohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODLJWKGAKBGOB-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NCCCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924013 |

Source

|

| Record name | N~6~-[Hydroxy(phenyl)methylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219-46-1 |

Source

|

| Record name | N~6~-[Hydroxy(phenyl)methylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Hydroxy(phenyl)methyl]cyclohexanol](/img/structure/B74945.png)

![2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B74956.png)